molecular formula C34H46O9 B8257862 Dibritannilactone B

Dibritannilactone B

Cat. No.: B8257862
M. Wt: 598.7 g/mol
InChI Key: GYBHZJHMFHLPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(15’-Acetyloxy-4-hydroxy-2’,6,7’,11’-tetramethyl-2,6’-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13’-5-oxatetracyclo[102101,1004,8]pentadec-10-ene]-5-yl)pentyl acetate is a complex organic compound with a unique structure

Preparation Methods

The synthesis of 4-(15’-Acetyloxy-4-hydroxy-2’,6,7’,11’-tetramethyl-2,6’-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13’-5-oxatetracyclo[102101,1004,8]pentadec-10-ene]-5-yl)pentyl acetate involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(15’-Acetyloxy-4-hydroxy-2’,6,7’,11’-tetramethyl-2,6’-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13’-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetoxy and hydroxy groups can form hydrogen bonds with target molecules, while the dioxo groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 4-(15’-Acetyloxy-4-hydroxy-2’,6,7’,11’-tetramethyl-2,6’-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13’-5-oxatetracyclo[102101,10

Properties

IUPAC Name

4-(15'-acetyloxy-4-hydroxy-2',6,7',11'-tetramethyl-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O9/c1-15(9-8-10-40-20(6)35)26-16(2)11-25-28(29(26)37)34(32(39)43-25)14-33-17(3)12-24-22(18(4)31(38)42-24)13-23(33)19(5)27(34)30(33)41-21(7)36/h15,17-18,22,24-25,27-30,37H,8-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBHZJHMFHLPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3=C(C4C(C13CC45C6C(CC(=C(C6O)C(C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)C(C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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